molecular formula C18H17N3O3S B3012540 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate CAS No. 1396628-36-6

1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate

Cat. No.: B3012540
CAS No.: 1396628-36-6
M. Wt: 355.41
InChI Key: GYOSBDLQHOOMCM-UHFFFAOYSA-N
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Description

The compound "1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate" is a heterocyclic hybrid molecule combining a benzo[d]thiazole scaffold, an azetidine ring, and a substituted isoxazole moiety. The 4-methylbenzo[d]thiazole group contributes aromatic stability and π-π stacking interactions, while the azetidine ring introduces conformational rigidity. The 5-cyclopropylisoxazole ester may enhance metabolic stability and bioavailability compared to simpler isoxazole derivatives .

Properties

IUPAC Name

[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 5-cyclopropyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-10-3-2-4-15-16(10)19-18(25-15)21-8-12(9-21)23-17(22)13-7-14(24-20-13)11-5-6-11/h2-4,7,11-12H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOSBDLQHOOMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=NOC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with thiazole- and isoxazole-containing pharmaceuticals. For example:

  • (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate (): This compound, reported in Pharmacopeial Forum, features a thiazole moiety linked to an oxazolidinone ring.
  • Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (): This analogue includes a urea linker and multiple thiazole groups, suggesting a broader interaction profile with enzymes like proteases or kinases.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Thiazol-5-ylmethyl Oxazolidine Derivative ()
Molecular Weight ~440 g/mol (estimated) ~650 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 4.8 (high lipophilicity)
Hydrogen Bond Acceptors 6 9
Key Functional Groups Azetidine, cyclopropylisoxazole Oxazolidinone, imidazolidinedione

The target compound’s lower molecular weight and fewer hydrogen bond acceptors may improve membrane permeability compared to bulkier analogues.

Research Findings and Limitations

  • Synthetic Feasibility : The azetidine-isoxazole linkage may require advanced ring-opening or click chemistry, unlike simpler thiazole derivatives synthesized via Hantzsch-type reactions.
  • Biological Data Gap: No peer-reviewed studies directly evaluate this compound’s activity, unlike its analogues in , which are pharmacopeial standards with documented purity and stability.

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